molecular formula C27H23BrN2O6 B11680788 (5Z)-5-{[3-Bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-{[3-Bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11680788
M. Wt: 551.4 g/mol
InChI Key: GIZBVDYTCCMENU-STZFKDTASA-N
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Description

(5Z)-5-{[3-Bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, methoxy, phenoxyethoxy, and diazinane groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-Bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of diaryl ethers and diazinane derivatives. Common synthetic methods for diaryl ethers include Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides with palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalytic systems, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-Bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-Bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-Bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[3-Bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H23BrN2O6

Molecular Weight

551.4 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H23BrN2O6/c1-17-7-6-8-19(13-17)30-26(32)21(25(31)29-27(30)33)14-18-15-22(28)24(23(16-18)34-2)36-12-11-35-20-9-4-3-5-10-20/h3-10,13-16H,11-12H2,1-2H3,(H,29,31,33)/b21-14-

InChI Key

GIZBVDYTCCMENU-STZFKDTASA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCCOC4=CC=CC=C4)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCCOC4=CC=CC=C4)OC)C(=O)NC2=O

Origin of Product

United States

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